Cas no 183133-89-3 (Benzobthiophene, 2-iodo-6-methoxy-)

2-Iodo-6-methoxybenzothiophene is a halogenated benzothiophene derivative with significant utility in organic synthesis and pharmaceutical research. The iodine substituent at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The methoxy group at the 6-position contributes to electronic modulation, influencing regioselectivity in further functionalization. This compound is particularly valuable as a building block for the development of biologically active molecules, including potential therapeutic agents. Its stability and well-defined reactivity profile make it a reliable intermediate for advanced synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
Benzobthiophene, 2-iodo-6-methoxy- structure
183133-89-3 structure
Product name:Benzobthiophene, 2-iodo-6-methoxy-
CAS No:183133-89-3
MF:C9H7OSI
Molecular Weight:290.12028
CID:832583
PubChem ID:19705711

Benzobthiophene, 2-iodo-6-methoxy- 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene, 2-iodo-6-Methoxy-
    • 2-Iodo-6-methoxy-1-benzothiophene
    • 2-IODO-6-METHOXY-BENZO[B]THIOPHENE
    • 2-Iod-1-benzothiophen-6-yl-methylether
    • 2-Iod-6-methoxy-1-benzothiophen
    • LogP
    • 2-iodo-6-methoxybenzo[b]thiophene
    • DB-347169
    • CS-B0374
    • CS-14052
    • 6-methoxy-2-iodobenzo [b]thiophene
    • SCHEMBL8694638
    • 6-methoxy-2-iodobenzo[b]thiophene
    • AKOS037650001
    • 183133-89-3
    • DOSIHRTURIDCQK-UHFFFAOYSA-N
    • Benzobthiophene, 2-iodo-6-methoxy-
    • インチ: InChI=1S/C9H7IOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3
    • InChIKey: DOSIHRTURIDCQK-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)C=C(I)S2

計算された属性

  • 精确分子量: 289.92581
  • 同位素质量: 289.92623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.5Ų
  • XLogP3: 3.6

じっけんとくせい

  • 密度みつど: 1.823
  • Boiling Point: 349.9°C at 760 mmHg
  • フラッシュポイント: 165.4°C
  • Refractive Index: 1.708
  • PSA: 9.23

Benzobthiophene, 2-iodo-6-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM336750-100mg
2-Iodo-6-methoxybenzo[b]thiophene
183133-89-3 95%+
100mg
$*** 2023-03-31
TRC
B413950-10mg
Benzo[b]thiophene, 2-iodo-6-methoxy-
183133-89-3
10mg
$ 65.00 2022-06-07
Chemenu
CM336750-250mg
2-Iodo-6-methoxybenzo[b]thiophene
183133-89-3 95%+
250mg
$307 2021-06-16
Chemenu
CM336750-1g
2-Iodo-6-methoxybenzo[b]thiophene
183133-89-3 95%+
1g
$631 2021-06-16
Chemenu
CM336750-100mg
2-Iodo-6-methoxybenzo[b]thiophene
183133-89-3 95%+
100mg
$162 2021-06-16
Chemenu
CM336750-1g
2-Iodo-6-methoxybenzo[b]thiophene
183133-89-3 95%+
1g
$*** 2023-03-31
Chemenu
CM336750-250mg
2-Iodo-6-methoxybenzo[b]thiophene
183133-89-3 95%+
250mg
$*** 2023-03-31
TRC
B413950-50mg
Benzo[b]thiophene, 2-iodo-6-methoxy-
183133-89-3
50mg
$ 135.00 2022-06-07
TRC
B413950-5mg
Benzo[b]thiophene, 2-iodo-6-methoxy-
183133-89-3
5mg
$ 50.00 2022-06-07

Benzobthiophene, 2-iodo-6-methoxy- 関連文献

Benzobthiophene, 2-iodo-6-methoxy-に関する追加情報

Benzobthiophene, 2-Iodo-6-Methoxy: A Comprehensive Overview

Benzobthiophene, 2-iodo-6-methoxy (CAS No. 183133-89-3) is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the benzobthiophene family, which is known for its unique electronic properties and structural versatility. The presence of the iodo and methoxy groups at specific positions on the benzobthiophene ring introduces distinct chemical functionalities, making it a valuable molecule for research and application.

The CAS registry number, 183133-89-3, uniquely identifies this compound in scientific literature and regulatory databases. Benzobthiophene derivatives have been extensively studied due to their ability to act as building blocks in the synthesis of advanced materials, such as organic semiconductors and optoelectronic devices. Recent studies have highlighted the role of benzobthiophene, 2-iodo-6-methoxy in enhancing the performance of organic photovoltaic cells by improving charge transport properties and absorption spectra.

One of the key features of benzobthiophene, 2-iodo-6-methoxy is its ability to undergo various substitution reactions, enabling the creation of complex molecular architectures. The iodo group at position 2 serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the methoxy group at position 6 introduces electron-donating effects, which can modulate the electronic characteristics of the molecule. These properties make it a versatile precursor for synthesizing advanced materials with tailored functionalities.

Recent advancements in synthetic methodologies have allowed for more efficient and selective syntheses of benzobthiophene, 2-iodo-6-methoxy. Researchers have employed catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct this compound with high yield and purity. These methods not only enhance the scalability of production but also pave the way for its integration into large-scale manufacturing processes.

In terms of applications, benzobthiophene, 2-iodo-6-methoxy has shown promise in the development of organic light-emitting diodes (OLEDs) and thermoelectric materials. Its unique electronic structure allows for efficient charge carrier mobility and thermal conductivity, making it a candidate for next-generation electronic devices. Furthermore, its compatibility with solution-processing techniques enables its use in flexible electronics and printed circuitry.

The study of benzobthiophene, 2-iodo-6-methoxy has also contributed to our understanding of sulfur-containing heterocycles in medicinal chemistry. Certain derivatives have exhibited potential as anticancer agents by targeting specific cellular pathways. While these applications are still in early stages of exploration, they underscore the broad utility of this compound across diverse scientific disciplines.

In conclusion, benzobthiophene, 2-iodo-6-methoxy (CAS No. 183133-89-3) stands as a testament to the ingenuity of modern chemical synthesis and its applications in cutting-edge technologies. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in shaping the future of materials science and beyond.

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